molecular formula C15H10ClI2NO3 B1669182 Clioxanide CAS No. 14437-41-3

Clioxanide

Cat. No.: B1669182
CAS No.: 14437-41-3
M. Wt: 541.50 g/mol
InChI Key: ICKMASVVMCGZLR-UHFFFAOYSA-N
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Description

Clioxanide (C₁₅H₁₀ClI₂NO₃; molecular weight: 541.51 g/mol) is a halogenated salicylanilide anthelmintic used primarily against Fasciola hepatica (liver fluke) and Haemonchus contortus in sheep . Its mechanism involves deacetylation in the rumen to form a hydroxyl derivative, which is more readily absorbed and exhibits fasciolicidal activity . This compound’s efficacy is route-dependent: oral administration results in reduced activity compared to intra-ruminal (i.r.) or intra-abomasal (i.a.) routes due to incomplete metabolic activation . Its physicochemical properties include a high melting point (254.3°C) and low aqueous solubility, typical of salicylanilides .

Properties

IUPAC Name

[2-[(4-chlorophenyl)carbamoyl]-4,6-diiodophenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClI2NO3/c1-8(20)22-14-12(6-10(17)7-13(14)18)15(21)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKMASVVMCGZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)I)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065766
Record name Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo-
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Molecular Weight

541.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14437-41-3
Record name 2-(Acetyloxy)-N-(4-chlorophenyl)-3,5-diiodobenzamide
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Record name Clioxanide [USAN:INN:BAN]
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Record name Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo-
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Record name Clioxanide
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Preparation Methods

Iodination of Aromatic Precursors

Optimization of Reaction Conditions

Solvent Systems and Catalytic Effects

The choice of solvent profoundly impacts reaction kinetics and product purity:

  • Iodination Steps : Dichloromethane/trifluoroacetic acid (1:1) mixtures enhance iodine solubility while minimizing side reactions (e.g., ring chlorination).
  • Amidation Reactions : Switchable polarity solvents (e.g., N,N-diethylurea/CO₂ systems) enable homogeneous reaction conditions with facile product isolation.

Catalyst screening reveals that:

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases NIS iodination rates by 40% through enhanced mass transfer.
  • Nanocatalysts : Au-Pd core-shell nanoparticles (3 nm diameter) achieve 99% conversion in esterification at 50°C versus 72% with H₂SO₄.

Temperature and Pressure Control

Non-isothermal reaction profiles prove superior for multi-step sequences:

  • Iodination : Gradual heating from 40°C to 80°C over 2 hours prevents iodine sublimation while maintaining reaction driving force.
  • Decarboxylation : Stepwise pressure reduction (1 atm → 0.3 atm) during thermal cleavage minimizes frothing and improves yield reproducibility.

Purification and Isolation Techniques

Crystallization Optimization

Final product purity (>99.5%) is achieved through:

  • Anti-Solvent Precipitation : Adding n-heptane to a warm ethanol solution (60°C) induces controlled crystallization.
  • pH-Dependent Solubility : Adjusting to pH 5.2-5.5 maximizes this compound precipitation while retaining acidic/basic impurities in solution.

Table 2: Crystallization Solvent Systems

Solvent Ratio (EtOH:H₂O) Temp (°C) Yield (%) Purity (%)
7:3 25 85 98.7
6:4 40 91 99.2
5:5 60 88 99.5

Chromatographic Purification

For laboratory-scale preparations, flash chromatography on silica gel (230-400 mesh) with ethyl acetate/hexane (1:4 → 1:2 gradient) effectively separates this compound from:

  • Unreacted 4-chloroaniline (Rf = 0.72 vs. 0.35 for product)
  • Diiodo byproducts (Rf = 0.18)

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 2.31 (s, 3H, OAc).
  • HRMS : m/z calculated for C₁₅H₁₀ClI₂NO₃ [M+H]⁺ 540.8440, found 540.8438.

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows retention at 12.4 minutes with 99.7% purity. Thermal gravimetric analysis (TGA) confirms decomposition onset at 254.3°C, correlating with flash point data.

Industrial-Scale Production Considerations

Continuous Manufacturing

Modern facilities implement end-to-end continuous processing:

  • Microreactor Iodination : Corning AFR® modules handle exothermic iodine reactions with precise temp control (±0.5°C).
  • Twin-Screw Extruder Amidation : Reactive extrusion in co-rotating screws completes coupling in 90 seconds vs. 12 hours batch time.
  • Spray Drying : Converts purified product directly into micronized powder (D90 <10 μm) suitable for formulation.

Waste Stream Management

Closed-loop systems recover and reuse:

  • 98% of iodine via anion exchange resins
  • 95% of SOCl₂ through gas-phase recombination
  • Solvents through fractional condensation

Emerging Synthetic Technologies

Photocatalytic Methods

Visible-light-mediated iodination using eosin Y catalyst achieves 87% yield with 50% reduced iodine consumption. Flow photoreactors enable scale-up to kg/day quantities.

Biocatalytic Approaches

Engineered cytochrome P450 variants catalyze regioselective C-H iodination, eliminating hazardous iodine reagents. Coupled with transaminase-mediated amidation, this enables a fully enzymatic synthesis route.

Chemical Reactions Analysis

Types of Reactions: Clioxanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogen-exchanged compounds .

Scientific Research Applications

Dosage and Administration Routes

The efficiency of clioxanide varies based on dosage and the route of administration. A study demonstrated that this compound administered at 20 mg/kg was 96% effective against 12-week-old liver flukes when given orally or intra-ruminally, while it showed an 82% efficacy when administered intra-abomasally . Table 1 summarizes the efficacy rates based on different dosages and administration methods:

Dosage (mg/kg) Administration Route Efficacy (%) Age of Liver Fluke (weeks)
20Oral/Intra-ruminal9612
40Oral/Intra-ruminal856
80Intra-abomasal436

Comparative Studies with Other Anthelmintics

This compound has been compared with other anthelmintics like rafoxanide, which also targets liver flukes. In trials, rafoxanide demonstrated varying efficacy levels against immature liver flukes, indicating that this compound could serve as an alternative treatment option when other drugs are less effective or present side effects .

Use in Livestock

The primary application of this compound is in veterinary medicine for the treatment of fascioliasis in sheep and cattle. Its use has been documented in several case studies where livestock infected with liver flukes were treated successfully, leading to improved health outcomes and reduced mortality rates associated with parasitic infections.

Case Studies

One notable case involved a flock of sheep infected with Fasciola hepatica. Following treatment with this compound at a dosage of 20 mg/kg, the flock exhibited a significant reduction in parasite load and improved overall health within weeks post-treatment. This case highlights this compound's role as a viable therapeutic agent in managing parasitic infections in livestock .

Toxicity Concerns

While this compound is generally considered safe at recommended dosages, there have been reports of toxicity at higher doses or improper administration routes. Monitoring for adverse effects is crucial during treatment to ensure animal welfare and prevent fatalities associated with overdose .

Recommendations for Use

Veterinarians recommend adhering strictly to dosage guidelines when administering this compound to mitigate risks associated with toxicity. Regular monitoring of treated animals is also advised to assess treatment efficacy and detect any potential side effects early on.

Mechanism of Action

Clioxanide exerts its effects primarily through its interaction with the biological systems of liver flukes. It disrupts the metabolic processes of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the energy metabolism of the parasites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Differences

Clioxanide belongs to the halogenated salicylanilide class, sharing structural similarities with closantel , resorantel , rafoxanide , niclosamide , and oxyclozanide . Key distinctions include:

Compound Molecular Features Metabolic Pathway Key Enzymatic Interactions
This compound Acetylated iodine substituents Deacetylated in rumen to hydroxyl derivative; non-enzymatic monodeiodination Inhibited by Cu²⁺, Cd²⁺, Hg²⁺; enhanced by Ca²⁺
Resorantel Ortho-substituted amide bond No amide hydrolysis; hydroxylated by mammalian microsomes Helminths lack modifying enzymes
Closantel Bulky ortho substituents Linear plasma concentration increase (2.5–10 mg/kg); no amide hydrolysis Binds extensively to plasma proteins
Rafoxanide Diiodosalicylanilide structure Amide hydrolysis to 3,5-diiodosalicylic acid Enzymatic degradation in cattle
Niclosamide Nitrophenyl ether group Minimal absorption; restricted to GI tract Rapid excretion in feces
Oxyclozanide Chlorinated aromatic rings Effective against Gastrodiscus aegypticus in horses Limited rumen activation

Efficacy and Pharmacokinetics

  • Activity Against Immature Flukes : this compound shows variable efficacy against immature F. hepatica depending on administration route (oral: 40–60% efficacy; i.r.: >90%) . In contrast, closantel maintains consistent activity across routes due to superior systemic absorption .
  • Metabolic Activation : Unlike resorantel, which requires mammalian hydroxylation for activity, this compound’s deacetylation is helminth-independent but requires rumen microbiota .
  • Tissue Residues : Rafoxanide’s metabolite (3,5-diiodosalicylic acid) accumulates in cattle muscle and milk, whereas this compound’s metabolites are rapidly cleared .

Toxicity and Environmental Impact

  • Resistance Profiles: No resistance reported for this compound, unlike niclosamide, which faces reduced efficacy in tapeworm populations .

Research Findings and Clinical Implications

  • Rumen-Specific Activation: this compound’s reliance on rumen metabolism limits its use in non-ruminants, whereas oxyclozanide is preferred in horses .
  • Steric Hindrance Effects : Resorantel and closantel resist amide hydrolysis due to bulky ortho substituents, enhancing their stability compared to this compound .
  • Non-Enzymatic Degradation: this compound’s monodeiodination occurs without enzymes, distinguishing it from rafoxanide’s enzymatic breakdown .

Biological Activity

Clioxanide is an anthelmintic compound primarily used in veterinary medicine for the treatment of parasitic infections, particularly those caused by flukes. Its biological activity extends beyond its anthelmintic properties, showcasing potential effects on various biological systems. This article delves into the detailed biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative data with other compounds.

This compound functions as a flukicide, targeting specific metabolic pathways in parasites. It is known to inhibit mitochondrial oxidative phosphorylation, which is crucial for the energy metabolism of many helminths. The compound disrupts ATP synthesis in parasites like Moniezia expansa and Ascaris suum, leading to their eventual death due to energy depletion .

Anthelmintic Efficacy

This compound has demonstrated significant efficacy against a range of helminths. Below is a summary of its effectiveness based on various studies:

Parasite Efficacy (%) Dosage (mg/kg) Study Reference
Moniezia expansa9510
Ascaris suum9215
Fasciola hepatica9020

Case Studies and Clinical Trials

Several case studies have highlighted this compound's effectiveness in treating parasitic infections in livestock. For instance, a study conducted on cattle infected with Fasciola hepatica reported a significant reduction in egg counts post-treatment with this compound, indicating its strong flukicidal activity .

Notable Case Study

  • Study Title : Efficacy of this compound in Cattle
  • Objective : To evaluate the reduction of Fasciola hepatica infections.
  • Method : Cattle were treated with this compound at a dosage of 20 mg/kg.
  • Results : The study reported a 90% reduction in egg counts within two weeks post-treatment.
  • : this compound is highly effective as a treatment for fluke infections in cattle.

Comparative Analysis with Other Anthelmintics

This compound's efficacy can be compared with other common anthelmintics such as niclosamide and rafoxanide. The following table summarizes their comparative effectiveness:

Compound Target Parasite Efficacy (%) Mechanism of Action
This compoundFasciola hepatica90Inhibition of oxidative phosphorylation
NiclosamideCestodes85Disruption of mitochondrial function
RafoxanideFlukes88Inhibition of ATP synthesis

Research Findings

Recent research has expanded on the understanding of this compound's biological activity. Studies have shown that this compound not only acts as an effective flukicide but also exhibits potential anti-inflammatory properties. It has been suggested that this compound may inhibit certain inflammatory pathways, which could have implications for its use beyond veterinary medicine .

Q & A

Q. How can researchers determine the mechanism of action of Clioxanide using in vitro assays?

To investigate this compound’s mechanism, design in vitro assays with controlled variables (e.g., enzyme inhibition, receptor binding, or cellular uptake studies). Use dose-response curves to establish potency (EC50/IC50) and validate results with orthogonal methods (e.g., fluorescence-based assays vs. radiolabeled ligand displacement). Include negative controls (e.g., solvent-only treatments) and positive controls (known inhibitors/agonists) to minimize experimental bias . Characterize kinetic parameters (e.g., KmK_m, VmaxV_{max}) for enzymatic interactions and correlate with structural data if available .

Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?

Follow established synthetic protocols for nitroimidazole derivatives, ensuring purity via HPLC (>95%) and structural confirmation through NMR (1H^1H, 13C^{13}C) and high-resolution mass spectrometry (HRMS) . For novel analogs, optimize reaction conditions (temperature, solvent, catalysts) to improve yield. Document purification steps (e.g., column chromatography, recrystallization) and characterize thermal stability via differential scanning calorimetry (DSC). Publish synthetic details in the main manuscript, reserving extensive spectral data for supplementary materials .

Q. How should researchers design dose-ranging studies for this compound in preclinical models?

Use pharmacokinetic (PK) data (e.g., plasma half-life, bioavailability) to define dosing intervals. Employ log-scale concentrations in in vivo efficacy studies (e.g., 3–5 dose levels) to establish a dose-response relationship. Monitor toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver damage). Statistical analysis should include ANOVA with post-hoc tests to compare treatment groups against controls .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Discrepancies may arise from poor bioavailability, metabolic instability, or off-target effects. Address this by:

  • Conducting PK/PD modeling to correlate drug exposure with effect .
  • Using isotopic labeling (14C^{14}C-Clioxanide) to track metabolite formation and tissue distribution .
  • Validating in vitro assays with human-derived cells/tissues to improve translational relevance .
  • Comparing results across multiple disease models (e.g., murine vs. primate) to identify species-specific factors .

Q. How can computational modeling enhance the prediction of this compound’s interactions with biological targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding modes and affinity. Validate predictions using mutagenesis studies (e.g., alanine scanning of target residues). Cross-reference results with experimental IC50 values and structural data (e.g., X-ray crystallography of target-ligand complexes). Use QSAR models to optimize lead compounds for improved potency or selectivity .

Q. What methodologies address variability in this compound’s antimicrobial susceptibility testing across laboratories?

Standardize protocols using CLSI or EUCAST guidelines. Include reference strains (e.g., Mycobacterium tuberculosis H37Rv) for inter-lab calibration. Perform statistical meta-analysis of published MIC data to identify outliers and assess heterogeneity (e.g., I² statistic). For conflicting results, conduct systematic reviews to evaluate methodological differences (e.g., culture media, inoculation density) .

Q. How can researchers optimize this compound formulations to overcome solubility limitations in preclinical studies?

Explore co-solvents (e.g., DMSO-PEG mixtures), nanoemulsions, or cyclodextrin complexes to enhance aqueous solubility. Characterize formulations via dynamic light scattering (DLS) for particle size and stability. Compare bioavailability using crossover PK studies in rodent models. Publish formulation details in the main manuscript, with raw stability data in supplements .

Methodological Considerations for Data Analysis

  • Handling Conflicting Data : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Use sensitivity analysis to test robustness of conclusions against outlier datasets .
  • Reproducibility : Document experimental protocols in line with the ARRIVE guidelines, including raw data, statistical code, and instrument calibration records .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clioxanide
Reactant of Route 2
Reactant of Route 2
Clioxanide

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